

An In-depth Technical Guide to 5-(Trifluoromethyl)furan-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)furan-2-carbaldehyde

Cat. No.: B093435

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Abstract

This technical guide provides a comprehensive overview of **5-(Trifluoromethyl)furan-2-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group to the furan-2-carbaldehyde scaffold imparts unique electronic properties, enhancing both its reactivity and potential biological activity. This document details the compound's chemical identity, physicochemical properties, and expected spectroscopic characteristics. A detailed, plausible experimental protocol for its synthesis is presented, based on established methodologies for analogous compounds. Furthermore, this guide explores the potential applications of **5-(Trifluoromethyl)furan-2-carbaldehyde** in drug discovery, discussing its predicted reactivity and potential interactions with biological systems.

Chemical Identity and Properties

IUPAC Name: **5-(Trifluoromethyl)furan-2-carbaldehyde**[\[1\]](#)

Synonyms: 5-(Trifluoromethyl)-2-furaldehyde, 5-(Trifluoromethyl)furfural

CAS Number: 17515-80-9[\[1\]](#)[\[2\]](#)

Molecular Formula: C₆H₃F₃O₂ [1]

Molecular Weight: 164.08 g/mol [1]

Physicochemical Properties

While specific experimental data for all properties of **5-(Trifluoromethyl)furan-2-carbaldehyde** are not extensively reported in publicly available literature, the following table summarizes its known and predicted properties based on its structure and data from similar compounds.

Property	Value	Source/Justification
Appearance	Colorless to pale yellow liquid	Based on general properties of furan aldehydes.
Odor	Aromatic	Characteristic of many aldehydes.
Boiling Point	Not available	Expected to be higher than furan-2-carbaldehyde (161.7 °C) due to increased molecular weight.
Solubility	Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water.	Typical for small, polar organic molecules. The trifluoromethyl group increases lipophilicity.
Stability	Sensitive to light and air. Polymerizes in the presence of strong acids.	Common for furan derivatives. The electron-withdrawing trifluoromethyl group may slightly increase stability against acid-catalyzed polymerization compared to unsubstituted furan.

Spectroscopic Data (Predicted)

Detailed experimental spectra for **5-(Trifluoromethyl)furan-2-carbaldehyde** are not widely published. However, based on the analysis of furan-2-carbaldehyde and other 5-substituted analogs, the following spectral characteristics are anticipated.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the furan ring protons and one signal for the aldehyde proton.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.3 - 7.5	Doublet	$J_{3,4} \approx 3.5 - 4.0$
H-4	6.7 - 6.9	Doublet	$J_{4,3} \approx 3.5 - 4.0$
Aldehyde-H	9.6 - 9.8	Singlet	-

Note: The electron-withdrawing trifluoromethyl group at the 5-position is expected to deshield the adjacent furan protons, potentially shifting them downfield compared to unsubstituted furan-2-carbaldehyde.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the furan ring carbons, the aldehyde carbonyl carbon, and the trifluoromethyl carbon.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2 (Aldehyde)	175 - 180
C-3	122 - 125
C-4	113 - 116
C-5	145 - 150 (quartet due to C-F coupling)
CF ₃	118 - 122 (quartet due to C-F coupling)

Note: The trifluoromethyl group will exhibit a characteristic quartet in the ^{13}C NMR spectrum due to coupling with the three fluorine atoms.

FT-IR Spectroscopy

The infrared spectrum will be dominated by the stretching vibrations of the carbonyl group and the furan ring.

Functional Group	Expected Wavenumber (cm $^{-1}$)	Intensity
C=O (Aldehyde)	1670 - 1700	Strong
C-H (Aldehyde)	2720 - 2820	Medium, often two bands
C=C (Furan ring)	1500 - 1600	Medium to Strong
C-O-C (Furan ring)	1000 - 1200	Strong
C-F (Trifluoromethyl)	1100 - 1300	Strong, multiple bands

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

Ion	Predicted m/z	Description
[M] $^+$	164	Molecular Ion
[M-H] $^+$	163	Loss of the aldehyde proton
[M-CHO] $^+$	135	Loss of the formyl group
[M-CF $_3$] $^+$	95	Loss of the trifluoromethyl group

Synthesis of 5-(Trifluoromethyl)furan-2-carbaldehyde

While a specific, detailed experimental protocol for the synthesis of **5-(Trifluoromethyl)furan-2-carbaldehyde** is not readily available in the literature, a plausible and efficient method is the Vilsmeier-Haack formylation of 2-(trifluoromethyl)furan. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[5]

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

- 2-(Trifluoromethyl)furan
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle
- Ice bath

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

- **Formylation:** Dissolve 2-(Trifluoromethyl)furan (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with saturated brine, and then dry over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **5-(Trifluoromethyl)furan-2-carbaldehyde**.

Reactivity and Potential Biological Activity

The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position of the furan ring significantly influences the reactivity of the aldehyde group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted furan-2-carbaldehyde.

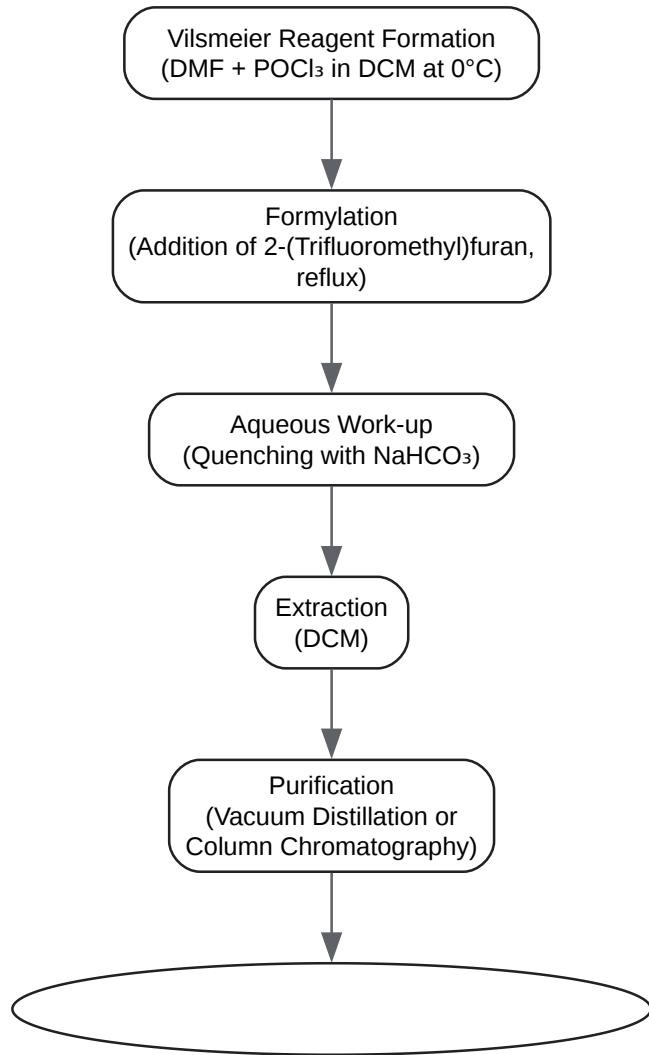
Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.^[6] The trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

While specific biological data for **5-(Trifluoromethyl)furan-2-carbaldehyde** is limited, it is a promising scaffold for the development of novel therapeutic agents. For instance, it could serve as a precursor for the synthesis of inhibitors of enzymes such as cholinesterases, which are relevant in the context of Alzheimer's disease.^[7]

Visualizations

Synthetic Workflow

Workflow for the Synthesis and Purification of 5-(Trifluoromethyl)furan-2-carbaldehyde

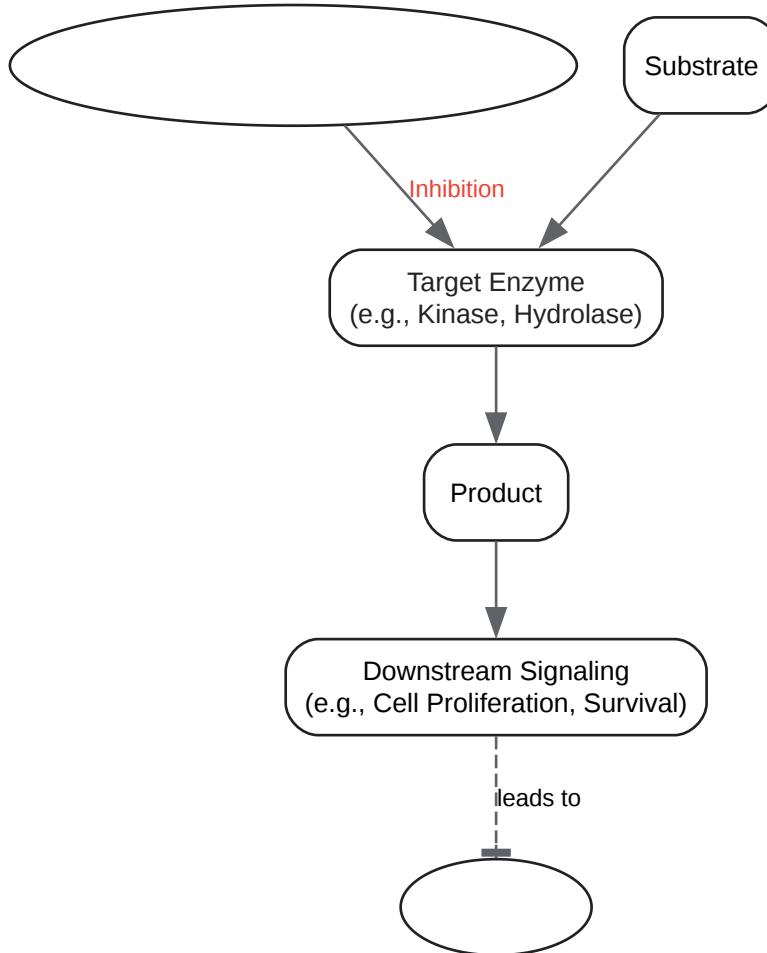


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Caption: Synthetic workflow for **5-(Trifluoromethyl)furan-2-carbaldehyde**.

Potential Signaling Pathway Inhibition

Hypothetical Inhibition of a Pro-Survival Signaling Pathway

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Caption: Hypothetical mechanism of action for a drug candidate.

Conclusion

5-(Trifluoromethyl)furan-2-carbaldehyde is a valuable heterocyclic building block with significant potential in the development of new pharmaceuticals and functional materials. Its synthesis can be achieved through established methods such as the Vilsmeier-Haack reaction. The presence of the trifluoromethyl group is expected to enhance its reactivity and confer desirable pharmacological properties. Further research into the specific biological activities and applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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